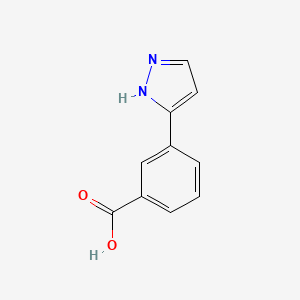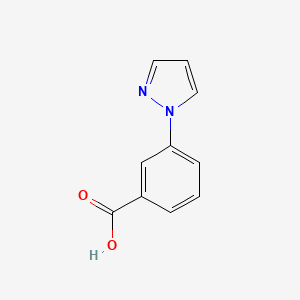
3-Amino-3-(3-methylphenyl)propanoic acid
Descripción general
Descripción
The compound of interest, 3-Amino-3-(3-methylphenyl)propanoic acid, is a derivative of amino acids, which are fundamental building blocks in the synthesis of proteins and various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of a platelet fibrinogen receptor antagonist, is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary . Analogously, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are potent and selective EP3 receptor antagonists, involves the introduction of specific moieties on the carboxyamide side chain to enhance biological activity . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is described, highlighting strategies for the imination of the key sulfoxide . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, was determined and showed intermolecular hydrogen bonds . Similarly, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was analyzed, revealing the geometry of the molecule and the stabilization of the structure by hydrogen bonds . These findings suggest that 3-Amino-3-(3-methylphenyl)propanoic acid may also exhibit specific geometric and bonding characteristics that could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse and tailored to achieve specific biological activities or to introduce functional groups. For instance, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of hydroxyimino precursors and subsequent N-formylation . The chemical reactivity of 3-Amino-3-(3-methylphenyl)propanoic acid could be inferred from these reactions, suggesting that it may undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined in the context of their biological activity. For example, the EP3 receptor antagonists' in vivo efficacy and pharmacokinetics were evaluated, including their stability in liver microsomes . The vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid was studied using IR and Raman spectroscopy, complemented by DFT calculations . These studies provide a basis for predicting the properties of 3-Amino-3-(3-methylphenyl)propanoic acid, such as its solubility, stability, and spectroscopic characteristics.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Diastereoisomers: A study by Tchapkanov and Petrov (1998) involved synthesizing methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, a process that produced a mixture of diastereoisomers, showcasing the compound's utility in complex organic synthesis (Tchapkanov & Petrov, 1998).
Biocatalysis and Biochemistry
- Chiral Catalysis in Drug Research: Li et al. (2013) highlighted the use of S-3-amino-3-phenylpropionic acid in chiral catalysis for the preparation of pharmaceutical intermediates, emphasizing its significance in the pharmaceutical industry (Li et al., 2013).
Chemical Analysis and Environmental Research
- Identification of Organic Acids: Research by Rimbault et al. (1993) involved analyzing organic acids, including 3-(methylthio)propanoic acid, in cultures of a thermophilic sulfur-dependent anaerobic archaeon, demonstrating the compound's relevance in environmental and microbial studies (Rimbault et al., 1993).
Pharmacological Research
- Asymmetric Synthesis for Medical Applications: The asymmetric synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in pharmaceuticals, was demonstrated by Zhong et al. (1999), underlining the compound's potential in developing medical treatments (Zhong et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377391 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-methylphenyl)propanoic acid | |
CAS RN |
68208-17-3 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)


